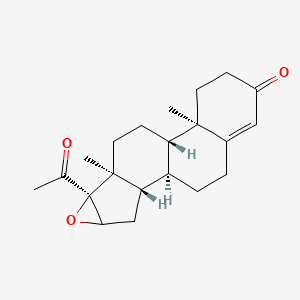
16,17-Epoxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Epoxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O3. It is also known by its IUPAC name, Pregn-4-ene-3,20-dione, 16,17-epoxy-. This compound is characterized by the presence of an epoxide group at the 16,17 position on the steroid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Epoxypregn-4-ene-3,20-dione typically involves the epoxidation of a suitable precursor steroid. One common method is the epoxidation of progesterone using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
16,17-Epoxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Diols with hydroxyl groups at the 16 and 17 positions.
Substitution: Various substituted steroids depending on the nucleophile used.
Applications De Recherche Scientifique
16,17-Epoxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 16,17-Epoxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The epoxide group can react with nucleophilic sites on proteins, leading to modifications that affect their function. This can result in changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Progesterone: A natural steroid hormone with a similar structure but lacking the epoxide group.
17α-Hydroxyprogesterone: Another steroid with a hydroxyl group at the 17 position instead of an epoxide.
Corticosterone: A steroid hormone with different functional groups but a similar steroid backbone.
Uniqueness
16,17-Epoxypregn-4-ene-3,20-dione is unique due to the presence of the epoxide group at the 16,17 position, which imparts distinct chemical reactivity and biological activity compared to other steroids. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1R,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
Clé InChI |
LHNVKVKZPHUYQO-CWNZLVRBSA-N |
SMILES isomérique |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES canonique |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



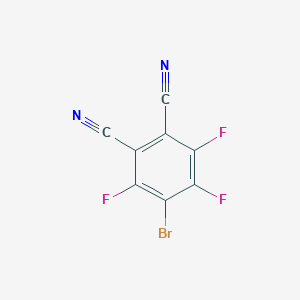
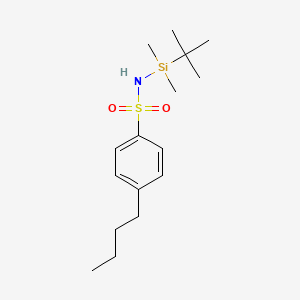
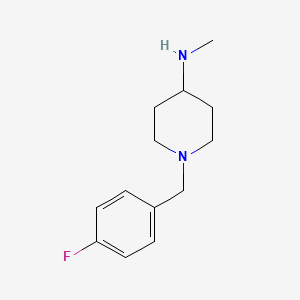
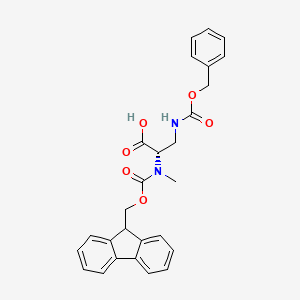
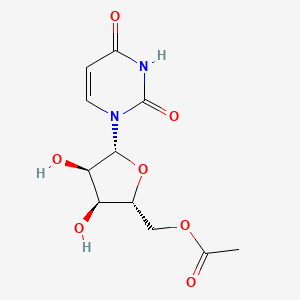

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
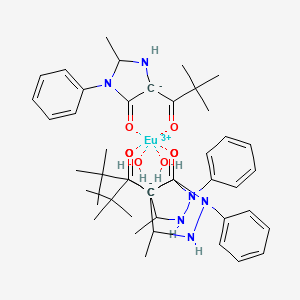
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
